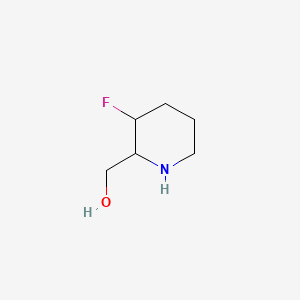
(3-Fluoropiperidin-2-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Fluoropiperidin-2-YL)methanol is a useful research compound. Its molecular formula is C6H12FNO and its molecular weight is 133.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3-Fluoropiperidin-2-YL)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biomolecules, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure consists of a piperidine ring substituted with a fluorine atom and a hydroxymethyl group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially increasing its bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : Studies have shown that compounds with similar structures exhibit significant inhibitory effects against gram-positive bacteria.
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to either inhibition or activation of their activity.
- Gene Expression Modulation : It has been observed to alter gene expression profiles, impacting metabolic pathways.
The biological activity of this compound can be attributed to its ability to bind to target enzymes and receptors. This binding can result in:
- Inhibition of Enzymatic Activity : By occupying active sites on enzymes, the compound can prevent substrate access, thereby inhibiting catalytic activity.
- Alteration of Signaling Pathways : The compound may influence signaling cascades within cells, leading to changes in gene expression and cellular metabolism.
Case Study 1: Antibacterial Properties
A study reported that derivatives of this compound exhibited an 8-fold stronger inhibitory effect against gram-positive bacteria compared to linezolid, a standard antibiotic. The minimum inhibitory concentration (MIC) was found to be as low as 0.25 µg/mL, indicating potent antibacterial activity.
Case Study 2: Enzyme Interaction
Research highlighted that this compound acts as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition suggests potential applications in drug discovery and development, particularly for compounds that require metabolic modulation.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibitory effect on gram-positive bacteria | |
| Enzyme Interaction | Inhibition of specific cytochrome P450 enzymes | |
| Gene Expression Modulation | Changes in metabolic pathways |
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3-fluoropiperidin-2-yl)methanol |
InChI |
InChI=1S/C6H12FNO/c7-5-2-1-3-8-6(5)4-9/h5-6,8-9H,1-4H2 |
InChI Key |
ZYNYKKUAPIYRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















